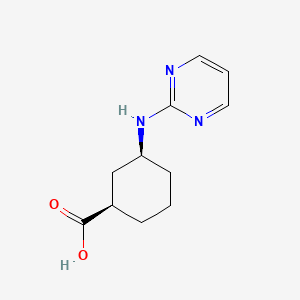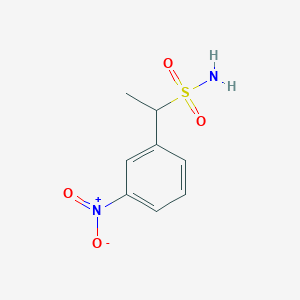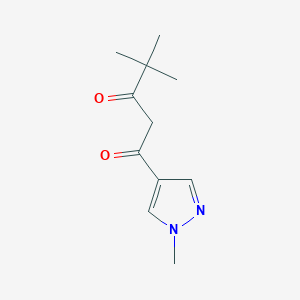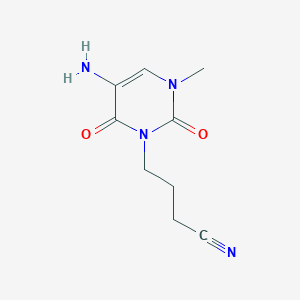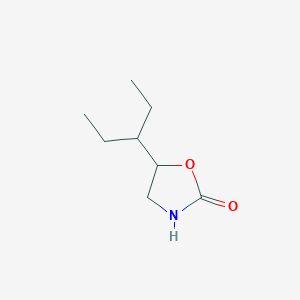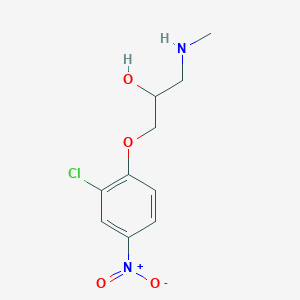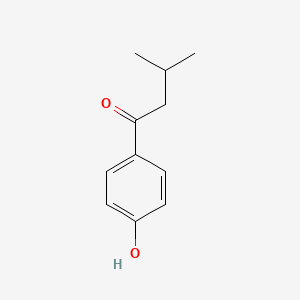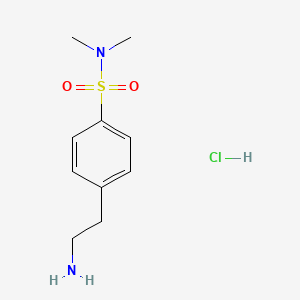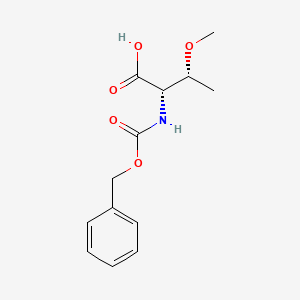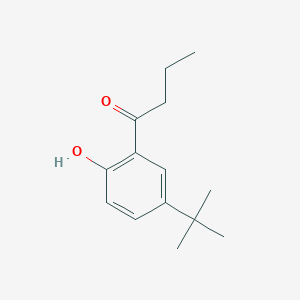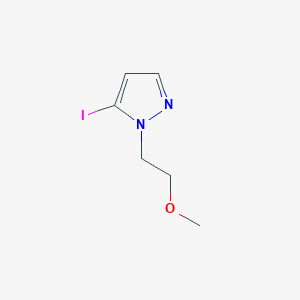
5-iodo-1-(2-methoxyethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1-(2-methoxyethyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom and a 2-methoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-(2-methoxyethyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(2-methoxyethyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1-(2-methoxyethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides. Conditions typically involve mild bases and organic solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in organic solvents such as toluene or DMF.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation and Reduction: Products vary depending on the specific reaction, including oxidized or reduced forms of the original compound.
Coupling Reactions: Products are typically biaryl or heteroaryl compounds formed by the coupling of the pyrazole ring with another aromatic or heteroaromatic ring.
Aplicaciones Científicas De Investigación
5-Iodo-1-(2-methoxyethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-iodo-1-(2-methoxyethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the 2-methoxyethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Iodo-1-(2-methoxyethyl)-1H-benzimidazole-2-thiol: Similar in structure but with a benzimidazole ring instead of a pyrazole ring.
Methyl 4-amino-1-(2-fluorobenzyl)-5-iodo-1H-pyrazole-3-carboxylate: Another iodinated pyrazole derivative with different substituents.
Uniqueness
5-Iodo-1-(2-methoxyethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and the 2-methoxyethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H9IN2O |
|---|---|
Peso molecular |
252.05 g/mol |
Nombre IUPAC |
5-iodo-1-(2-methoxyethyl)pyrazole |
InChI |
InChI=1S/C6H9IN2O/c1-10-5-4-9-6(7)2-3-8-9/h2-3H,4-5H2,1H3 |
Clave InChI |
LOZLWVOKGXGYAR-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=CC=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13631821.png)

